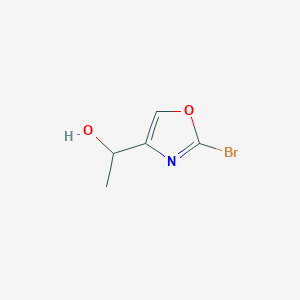

1-(2-Bromo-1,3-oxazol-4-yl)ethanol

説明

1-(2-Bromo-1,3-oxazol-4-yl)ethanol is a brominated oxazole derivative featuring a hydroxyl-bearing ethyl group at the 4-position of the oxazole ring and a bromine atom at the 2-position. This compound is structurally characterized by:

- Molecular formula: Likely C₅H₆BrNO₂ (based on analogous compounds, e.g., ).

- Functional groups: Ethanol moiety (providing hydrogen-bonding capacity) and a bromine atom (enhancing electrophilicity and molecular weight).

- Synthetic relevance: Brominated oxazoles are key intermediates in Suzuki-Miyaura cross-coupling reactions (e.g., ethyl 2-bromo-1,3-oxazole-4-carboxylate in ) for drug discovery.

The compound’s ethanol group may improve solubility compared to ketone or methyl ester analogs, while bromine at C2 could influence electronic properties and reactivity in further derivatization.

特性

分子式 |

C5H6BrNO2 |

|---|---|

分子量 |

192.01 g/mol |

IUPAC名 |

1-(2-bromo-1,3-oxazol-4-yl)ethanol |

InChI |

InChI=1S/C5H6BrNO2/c1-3(8)4-2-9-5(6)7-4/h2-3,8H,1H3 |

InChIキー |

UYURVGNTILZESY-UHFFFAOYSA-N |

正規SMILES |

CC(C1=COC(=N1)Br)O |

製品の起源 |

United States |

準備方法

The synthesis of 1-(2-Bromo-1,3-oxazol-4-yl)ethanol can be achieved through several routes. One common method involves the reaction of 2-bromo-1,3-oxazole with ethylene oxide under controlled conditions. This reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion. Another approach involves the use of 2-bromo-1,3-oxazole and ethanol in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product.

Industrial production methods for this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain high-purity 1-(2-Bromo-1,3-oxazol-4-yl)ethanol.

化学反応の分析

1-(2-Bromo-1,3-oxazol-4-yl)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. This reaction often requires a catalyst and is conducted in a polar solvent.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

1-(2-Bromo-1,3-oxazol-4-yl)ethanol has several scientific research applications:

Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with antimicrobial and anticancer properties.

Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.

Industrial Applications: It is employed in the production of specialty chemicals and as a building block for more complex molecules.

作用機序

The mechanism by which 1-(2-Bromo-1,3-oxazol-4-yl)ethanol exerts its effects is primarily through its interaction with biological targets. The bromine atom and the hydroxyl group allow the compound to form hydrogen bonds and halogen bonds with enzymes and receptors, thereby modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, depending on the target molecule.

類似化合物との比較

Structural and Functional Group Comparisons

Below is a comparative analysis of 1-(2-Bromo-1,3-oxazol-4-yl)ethanol with structurally related oxazole derivatives:

*Estimated based on analogous structures.

Key Observations:

- Bromine vs.

- Ethanol vs. Ketone (C4): Ethanol derivatives (e.g., ) exhibit hydrogen-bonding capacity, enhancing solubility and crystallinity (e.g., layer formation via O–H···N bonds in ). Ketones () are more electrophilic, favoring nucleophilic reactions.

生物活性

1-(2-Bromo-1,3-oxazol-4-yl)ethanol is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromine atom and a hydroxyl group, which facilitate interactions with biological targets, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The structure of 1-(2-Bromo-1,3-oxazol-4-yl)ethanol can be represented as follows:

This compound is characterized by:

- A bromine atom (Br) at the 2-position of the oxazole ring.

- A hydroxyl group (-OH) at the ethanol moiety, enhancing its solubility and reactivity.

The presence of these functional groups allows the compound to form hydrogen bonds and halogen bonds with enzymes and receptors, modulating their activity effectively.

The biological activity of 1-(2-Bromo-1,3-oxazol-4-yl)ethanol primarily arises from its ability to interact with various biological targets. The mechanism includes:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites or allosteric sites, thereby altering their function. The presence of the bromine atom enhances this interaction through halogen bonding.

- Receptor Modulation : It can also bind to receptors, influencing signaling pathways. This modulation can lead to therapeutic effects in various conditions.

Antimicrobial Properties

Research indicates that 1-(2-Bromo-1,3-oxazol-4-yl)ethanol exhibits antimicrobial activity. It has been evaluated against several bacterial strains and fungi, showing promising results in inhibiting growth. The compound's mechanism involves disrupting microbial cell wall synthesis or function.

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies demonstrated its ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and PANC-1 (pancreatic cancer). The activation of apoptotic pathways was linked to increased expression of p53 and caspase activation, suggesting that it may serve as a potential chemotherapeutic agent .

Study on Anticancer Effects

In a study published in MDPI, researchers found that 1-(2-Bromo-1,3-oxazol-4-yl)ethanol significantly inhibited cell proliferation in MCF-7 cells. The study reported an IC50 value of approximately 15 µM, indicating effective cytotoxicity against these cancer cells. Furthermore, molecular docking studies revealed strong interactions between the compound and key proteins involved in apoptosis signaling pathways .

Enzyme Inhibition Studies

Another investigation focused on the inhibition of human carbonic anhydrases (hCA I and II). The compound showed selective inhibition at nanomolar concentrations. This inhibition is crucial for developing treatments for conditions such as glaucoma and metabolic disorders where hCA plays a pivotal role .

Data Table: Biological Activities of 1-(2-Bromo-1,3-oxazol-4-yl)ethanol

| Activity | Target | IC50 Value | Effect |

|---|---|---|---|

| Antimicrobial | Various Bacterial Strains | N/A | Inhibition of growth |

| Anticancer | MCF-7 Cells | 15 µM | Induction of apoptosis |

| Enzyme Inhibition | hCA I and II | Nanomolar | Selective inhibition |

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。